2,3,4,5-Tetrahydro-benzo[c]azepin-1-one
Overview
Description
2,3,4,5-Tetrahydro-benzo[c]azepin-1-one is a heterocyclic compound with the molecular formula C10H11NO It is a seven-membered ring structure containing one nitrogen atom and one carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one involves the hydrogenation reduction reaction of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . Another approach includes the ring expansion of smaller cyclic compounds through recyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-benzo[c]azepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert the carbonyl group to an alcohol.
Substitution: Involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
2,3,4,5-Tetrahydro-benzo[c]azepin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-benzo[c]azepin-1-one can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one: Another seven-membered heterocycle with different substitution patterns.
7-Chloro-1,2,3,4-Tetrahydro-benzo[b]azepin-5-one: Contains a chlorine atom, which can significantly alter its chemical properties and biological activity.
Properties
IUPAC Name |
2,3,4,5-tetrahydro-2-benzazepin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-9-6-2-1-4-8(9)5-3-7-11-10/h1-2,4,6H,3,5,7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQPGNZHJFFKRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459730 | |
Record name | 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6729-50-6 | |
Record name | 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the dual PARP inhibition exhibited by latonduine A and how does this relate to 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one?
A1: Latonduine A, a marine natural product, has shown promising activity in correcting the trafficking defect of the F508del-cystic fibrosis transmembrane regulator (CFTR), a mutation commonly found in cystic fibrosis patients. Research suggests that this corrective activity stems from latonduine A's ability to simultaneously inhibit two enzymes: PARP3 and PARP16 [].
Q2: What is the structure-activity relationship (SAR) observed for 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one analogs in relation to their PARP inhibitory activity?
A2: The development of synthetic latonduine A analogs, particularly those based on the 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one core, has been crucial in dissecting the SAR for PARP inhibition. For instance, the introduction of a phenyl group at the 4-position and a hydroxyl group at the 5-position yielded a compound with modest but selective inhibition of PARP3. Conversely, incorporating a pyridin-2-yl group at the 4-position and both dichloro and hydroxyl groups at the 7,8 and 5-positions respectively resulted in a potent and selective inhibitor of PARP16 []. These findings demonstrate that subtle modifications to the 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one scaffold can significantly influence the potency and selectivity towards specific PARP enzymes, paving the way for the development of tailored therapeutics.
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